4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid
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Overview
Description
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their fused ring structures containing nitrogen atoms. The presence of quinoline and benzoquinoline moieties in its structure makes it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the Friedländer synthesis, which is a well-known route for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinolin-2-yl)benzoic acid
- 3-(Quinolin-6-yl)prop-2-enoic acid
- 4-(2-cyanopropan-2-yl)benzoic acid
Uniqueness
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
91270-66-5 |
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Molecular Formula |
C29H18N2O2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(3-quinolin-2-ylbenzo[f]quinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C29H18N2O2/c32-29(33)21-11-9-19(10-12-21)23-17-27(25-15-14-20-6-2-4-8-24(20)30-25)31-26-16-13-18-5-1-3-7-22(18)28(23)26/h1-17H,(H,32,33) |
InChI Key |
IGSSNXFKPSUQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
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